8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline
Description
Properties
IUPAC Name |
8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKVYXBVPPNWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperidinyl-Triazole Moiety: This step often involves a click chemistry approach, where an azide-functionalized piperidine reacts with an alkyne-functionalized quinoline under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The triazole and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine with triazole functionalities have shown efficacy against various bacterial strains and fungi. A study highlighted that triazole derivatives could induce apoptosis in fungal cells and inhibit their growth effectively against clinical isolates of Candida auris .
Antitumor Properties
The compound's structural components suggest potential antitumor activity. Triazole derivatives have been reported to possess antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In particular, studies have indicated that triazole-based compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Antiviral Activity
Triazole-containing compounds have been explored for their antiviral properties, particularly against viruses such as HIV. The mechanism often involves inhibition of viral replication processes, making them promising candidates for the development of antiviral drugs .
Synthesis of the Compound
The synthesis of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline typically involves several key steps:
- Formation of the Triazole Moiety : This can be achieved through the reaction of azides with alkynes or other suitable precursors under click chemistry conditions.
- Piperidine Ring Formation : Piperidine derivatives can be synthesized using various methods, including nucleophilic substitutions or cyclization reactions involving appropriate starting materials.
- Sulfonylation : The introduction of the sulfonyl group is critical for enhancing the compound's biological activity and is often achieved using sulfonyl chlorides in the presence of bases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- A study on piperidine-based triazoles indicated that modifications on the piperidine ring significantly influenced antimicrobial efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
- Another research highlighted that certain sulfonamide-containing azoles exhibited potent antibacterial activity against Staphylococcus aureus, showcasing the importance of structural modifications for enhancing biological activity .
Mechanism of Action
The mechanism of action of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and triazole moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations
Key analogues and their structural distinctions:
Physical and Chemical Properties
Thermal Stability
- Triazole-containing compounds (e.g., 2-((4-(p-Tolyl)triazol-1-yl)methyl)quinoline) exhibit thermal stability up to 200°C, attributed to strong intermolecular H-bonding and aromatic stacking .
- 8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline has a predicted boiling point of 463°C and density of 1.251 g/cm³, reflecting its non-polar methyl group .
Solubility and Acidity
- Predicted pKa values for 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline (2.97) suggest moderate acidity, likely influenced by the sulfonyl group .
Anticancer Potential
- N-[7-Chloro-4-(triazolyl)quinoline]-acetamide demonstrated cytotoxic activity against cancer cell lines, highlighting the role of triazole-quinoline hybrids in oncology .
Luminescence and Material Science
- Triazole-quinoline hybrids like 2-((4-(p-Tolyl)triazol-1-yl)methyl)quinoline exhibit blue-green luminescence and 1D crystal growth, useful in optoelectronic applications .
Biological Activity
The compound 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is a hybrid molecule that combines the quinoline structure with a triazole-piperidine moiety. This structural combination has led to significant interest in its biological activity, particularly in medicinal chemistry, due to the promising pharmacological properties associated with both quinolines and triazoles.
Biological Activity Overview
Research has highlighted several biological activities attributed to this compound:
- Anticancer Activity : The compound exhibits potent antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : It has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress-related damage in cells .
Anticancer Studies
A significant study focused on the synthesis and evaluation of quinoline-triazole hybrids reported that derivatives of this compound displayed IC50 values ranging from 22 nM to 31 nM against various cancer cell lines. These derivatives were identified as multi-target inhibitors of key oncogenic pathways, including EGFR and BRAF V600E. Notably, one derivative exhibited an IC50 value of 57 nM against EGFR, indicating strong inhibitory potential .
Antimicrobial Evaluation
In vitro studies have shown that the compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were assessed against several bacterial strains, revealing effective bactericidal properties. For example, certain derivatives showed MIC values as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | IC50 values for derivatives ranged from 22 nM to 31 nM; multi-target inhibition observed. |
| Study B | Antimicrobial | MIC values as low as 0.22 μg/mL against resistant bacterial strains; effective bactericidal activity noted. |
| Study C | Antioxidant | Compound demonstrated significant DPPH radical scavenging activity at concentrations of 10 µM. |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
- Activation of Apoptotic Pathways : The compound activates caspases and down-regulates anti-apoptotic proteins like Bcl2, promoting programmed cell death in malignancies .
- Antioxidant Mechanisms : By scavenging free radicals, the compound reduces oxidative stress, which is implicated in various disease states including cancer and neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. A common approach includes:
- Step 1 : Introduction of the sulfonyl group to quinoline via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Step 2 : Coupling the sulfonated quinoline with 4-(1H-1,2,3-triazol-1-yl)piperidine. This step often employs a nucleophilic substitution reaction in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation .
- Optimization : Yield improvements (70–85%) are achieved by maintaining anhydrous conditions, using catalytic amounts of KI, and refluxing for 12–24 hours .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
- Techniques :
- X-ray crystallography : Resolves 3D conformation, bond lengths, and torsional angles (e.g., orthorhombic crystal systems observed in similar quinoline derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity, with characteristic shifts for sulfonyl (δ 3.5–4.0 ppm) and triazole (δ 7.5–8.5 ppm) groups .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts via retention time and mass-to-charge ratio analysis .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Assays :
- Antimicrobial screening : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv, referencing protocols for bedaquiline analogs .
- Cytotoxicity testing : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How does the triazole-piperidine substituent influence target binding and pharmacokinetics?
- Mechanistic insights :
- The triazole group enhances hydrogen bonding with enzymatic targets (e.g., ATP synthase in mycobacteria), as seen in TMC207 analogs .
- Piperidine improves bioavailability by increasing solubility and membrane permeability, validated via logP measurements (reduced from 3.2 to 2.5 with sulfonyl-piperidine substitution) .
- Methodology : Molecular docking (AutoDock Vina) and MD simulations can model interactions with binding pockets .
Q. How can structure-activity relationship (SAR) studies isolate critical functional groups for potency?
- Experimental design :
- Variation of substituents : Synthesize analogs with modified triazole (e.g., 1,2,4-triazole) or piperidine (e.g., N-methylpiperazine) groups .
- Biological testing : Compare IC₅₀ values across analogs in enzymatic assays (e.g., ATP synthase inhibition) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case example : Discrepancies in anti-inflammatory activity of similar quinolines may arise from assay conditions (e.g., LPS concentration in macrophage models).
- Resolution :
- Standardized protocols : Adopt consensus guidelines (e.g., NIH assay standards) for LPS-induced TNF-α suppression .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
